molecular formula C8H12ClN3S B3035688 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine CAS No. 338406-71-6

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine

Cat. No. B3035688
CAS RN: 338406-71-6
M. Wt: 217.72 g/mol
InChI Key: BKTRFKWDXVDIRJ-UHFFFAOYSA-N
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Description

The compound "1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds that share structural similarities, such as the presence of a thiadiazole ring and a piperidine or piperazine moiety. These structural features are often seen in compounds with biological activities, including antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of piperidine or piperazine derivatives with various thiadiazole moieties. For instance, N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized by reacting piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles . Similarly, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized using aminothiourea and carbon disulfide as starting materials . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been characterized using various analytical techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was determined, revealing intermolecular hydrogen bonds and a chair conformation of the piperidine ring . These techniques could be employed to analyze the molecular structure of "this compound" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole and piperidine derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For example, the antibacterial activity of synthesized thiadiazole derivatives was found to be affected by the position of the chlorine atom on the benzyl moiety . Additionally, the interaction of a thiadiazolo[3,2-a]pyrimidin-5-one derivative with bovine serum albumin was investigated, suggesting potential binding interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "this compound" include solubility, melting points, and biological activities. These properties are typically determined experimentally. For instance, the antibacterial activities of various thiadiazole derivatives were evaluated against different bacterial strains, and some compounds showed good activity against Gram-positive bacteria . The bioactivity of these compounds is often a key physical property of interest in pharmaceutical research.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is synthesized through various methods involving the reaction of phenoxyacetyl chlorides with diazoacetylamides, leading to cyclization with hydrogen sulfide and ammonium hydroxide. This process yields various thiadiazole derivatives, demonstrating the chemical versatility and potential for creating diverse compounds (Peet & Sunder, 1975).

Biological Activities

  • Novel scaffolds including Thiadiazolyl Piperidine have been synthesized from biologically active stearic acid. These compounds, evaluated for antimicrobial activities, showcase the potential of this compound derivatives in antimicrobial applications (Abdelmajeid et al., 2017).
  • Compounds containing 1,3,4-thiadiazole, like this compound, have been investigated for their anti-arrhythmic activity, showing significant potential in this area of pharmacology (Abdel‐Aziz et al., 2009).

Structural and Pharmacological Studies

  • The structure and pharmacological relevance of compounds like this compound have been explored in various studies. For instance, the compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, closely related to this compound, has been synthesized and its crystal structure analyzed, providing insights into its potential pharmaceutical applications (Ismailova et al., 2014).

Potential in Cancer Research

  • Some derivatives of 1,3,4-thiadiazole, similar to this compound, have shown promising results in anticancer studies. These compounds demonstrated significant anticancer activity against various cancer cell lines, indicating the potential of thiadiazole derivatives in cancer research and treatment (Gaonkar et al., 2018).

Biochemical Analysis

Biochemical Properties

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This inhibition is crucial in controlling the levels of ammonia in biological systems. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with urease results in the inhibition of the enzyme’s activity, thereby reducing the production of ammonia . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately influence cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy.

properties

IUPAC Name

5-chloro-4-(piperidin-1-ylmethyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c9-8-7(10-11-13-8)6-12-4-2-1-3-5-12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTRFKWDXVDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218775
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338406-71-6
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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